

# Spectroscopic data (NMR, IR, MS) of 4-Demethyltraxillaside for structural elucidation.

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## Compound of Interest

Compound Name: 4-Demethyltraxillaside

Cat. No.: B12391234

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## Unveiling the Structure of 4-Demethyltraxillaside: A Spectroscopic Guide

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This technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of **4-Demethyltraxillaside**, a lignan isolated from *Caulis Trachelospermi*. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### Summary of Spectroscopic Data

The structural determination of **4-Demethyltraxillaside** was accomplished through the meticulous analysis of its spectroscopic profile. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HR-MS), providing a foundational dataset for its identification and characterization.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Demethyltraxillaside** (in  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	4.25	d	9.0
3	2.88	m	
4	2.45	m	
5	3.80	m	
5	4.15	m	
7	2.60	m	
1'	6.78	d	1.5
2'	6.65	d	8.0
5'	6.55	dd	8.0, 1.5
1''	6.34	s	
5''	6.34	s	
OMe-3'	3.84	s	
OMe-3''	3.72	s	
OMe-5''	3.72	s	
Glc-1	4.85	d	7.5
Glc-2	3.48	m	
Glc-3	3.45	m	
Glc-4	3.40	m	
Glc-5	3.30	m	
Glc-6	3.68	m	
Glc-6	3.88	m	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Demethyltraxillaside** (in  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ ) in ppm
1	178.5
2	72.8
3	46.5
4	41.2
5	65.1
7	34.2
1'	133.2
2'	113.8
3'	149.1
4'	146.8
5'	116.5
6'	122.7
1''	131.9
2''	107.1
3''	154.2
4''	138.2
5''	154.2
6''	107.1
OMe-3'	56.5
OMe-3''	56.8
OMe-5''	56.8
Glc-1	103.2
Glc-2	75.1

Glc-3	77.9
Glc-4	71.6
Glc-5	78.2
Glc-6	62.7

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for **4-Demethyltraxillaside**

Spectroscopic Method	Observed Data
HR-ESI-MS	m/z 573.1945 [M+Na] <sup>+</sup> (calculated for C <sub>27</sub> H <sub>34</sub> O <sub>12</sub> Na, 573.1948)
IR (KBr) $\nu_{\max}$ cm <sup>-1</sup>	3421 (OH), 2925, 1760 (C=O), 1605, 1515, 1460, 1270, 1150, 1075, 820

## Experimental Protocols

The isolation and structural elucidation of **4-Demethyltraxillaside** were performed following standardized laboratory procedures.

## Extraction and Isolation

The dried and powdered stems of *Caulis Trachelospermi* were extracted with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **4-Demethyltraxillaside**.

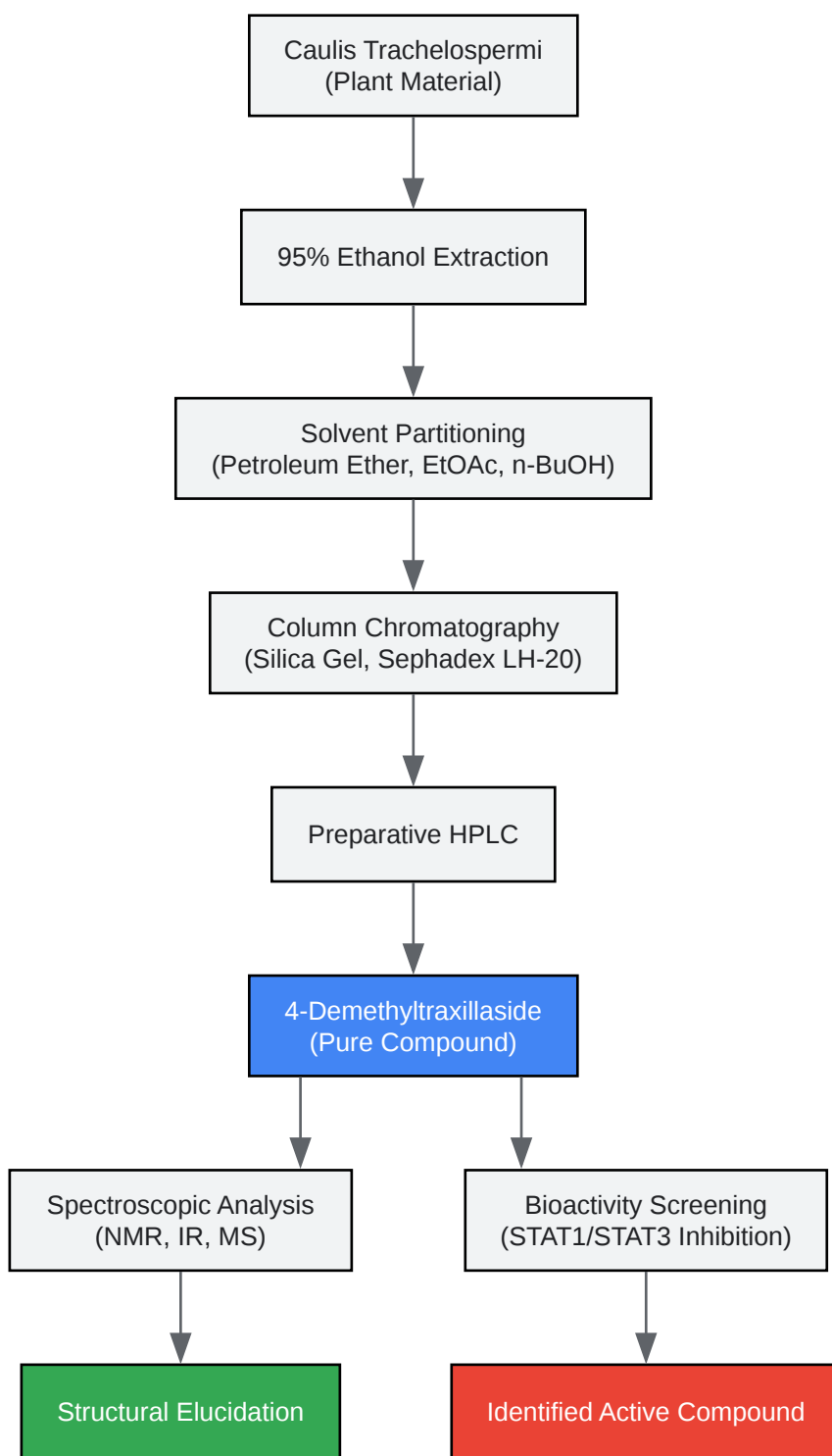
## Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated methanol (CD<sub>3</sub>OD). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer in positive ion mode.
- Infrared Spectroscopy: The IR spectrum was obtained using a Nicolet 5700 FT-IR spectrometer with KBr pellets.

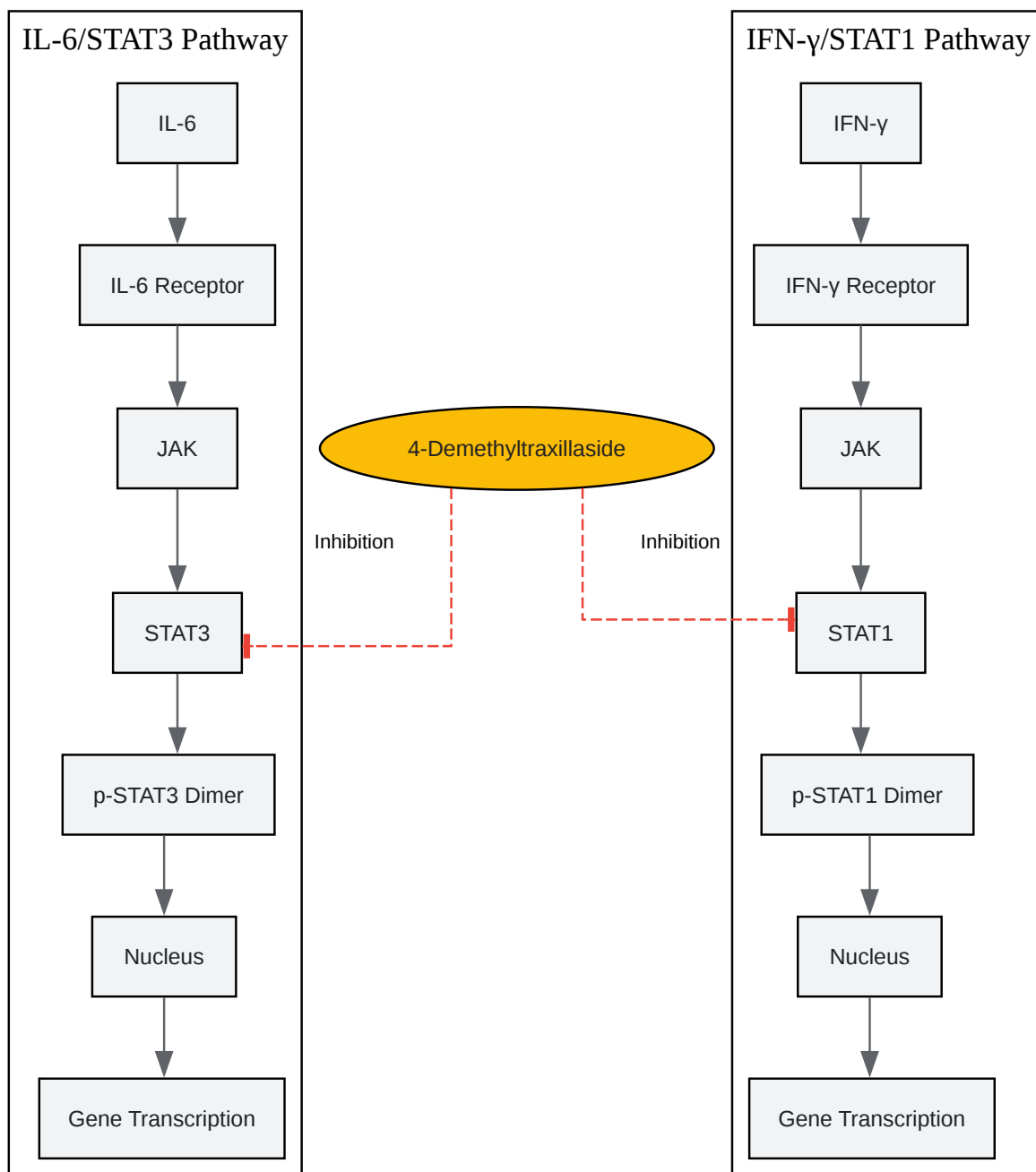
## Signaling Pathway and Experimental Workflow

**4-Demethyltraxillaside** has been identified as an active component from *Caulis Trachelospermi* with inhibitory activities on IFN- $\gamma$ /STAT1 and IL-6/STAT3 signaling pathways. The general workflow for identifying such bioactive compounds and the simplified representation of the inhibited signaling pathways are depicted below.



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**Figure 1:** General workflow for the isolation and identification of **4-Demethyltraxillaside**.



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**Figure 2:** Simplified diagram of STAT1 and STAT3 signaling pathway inhibition.

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